(2S)-3,3,4,4,4-pentafluorobutan-2-amine (2S)-3,3,4,4,4-pentafluorobutan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18223218
InChI: InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m0/s1
SMILES:
Molecular Formula: C4H6F5N
Molecular Weight: 163.09 g/mol

(2S)-3,3,4,4,4-pentafluorobutan-2-amine

CAS No.:

Cat. No.: VC18223218

Molecular Formula: C4H6F5N

Molecular Weight: 163.09 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3,3,4,4,4-pentafluorobutan-2-amine -

Specification

Molecular Formula C4H6F5N
Molecular Weight 163.09 g/mol
IUPAC Name (2S)-3,3,4,4,4-pentafluorobutan-2-amine
Standard InChI InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m0/s1
Standard InChI Key RUEFEAYJKJRHIH-REOHCLBHSA-N
Isomeric SMILES C[C@@H](C(C(F)(F)F)(F)F)N
Canonical SMILES CC(C(C(F)(F)F)(F)F)N

Introduction

Structural and Molecular Characterization

Molecular Identity and Configuration

(2S)-3,3,4,4,4-Pentafluorobutan-2-amine is a chiral primary amine with the IUPAC name (2S)-3,3,4,4,4-pentafluorobutan-2-amine. Its molecular formula, C₄H₆F₅N, corresponds to a molecular weight of 163.09 g/mol. The compound’s stereochemistry is defined by the S-configuration at the second carbon atom, as indicated by its isomeric SMILES string: C[C@@H](C(C(F)(F)F)(F)F)N. This configuration imparts distinct spatial and electronic properties, which influence its reactivity and interactions in chemical systems.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₆F₅N
Molecular Weight163.09 g/mol
IUPAC Name(2S)-3,3,4,4,4-pentafluorobutan-2-amine
Canonical SMILESCC(C(C(F)(F)F)(F)F)N
PubChem CID138606773

Spectroscopic and Computational Insights

The compound’s fluorine atoms contribute to its distinct NMR chemical shift behavior. Density functional theory (DFT) calculations using the B3LYP hybrid functional and 6-31G(d,p) basis set have been employed to model the electronic environment of similar fluorinated probes . These studies highlight the sensitivity of fluorine chemical shifts to local dielectric and magnetic shielding environments, a property critical for resolving protein conformational states .

Synthesis and Reactivity

Chemical Reactivity

As a primary amine, the compound participates in typical amine reactions, including acylation, alkylation, and Schiff base formation. Its fluorine substituents enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks in polar solvents. Studies on related compounds, such as 2-amino-3,3,4,4,4-pentafluorobutan-1-ol (C₄H₆F₅NO), demonstrate that fluorine’s electron-withdrawing effects stabilize intermediate states during reactions .

Applications in NMR Spectroscopy

Protein Conformational Analysis

Fluorine-19 NMR spectroscopy leverages the high sensitivity of fluorine chemical shifts to microenvironmental changes. (2S)-3,3,4,4,4-pentafluorobutan-2-amine and its derivatives have been explored as tags for elucidating protein dynamics. In a landmark study, BTFMA (a trifluoromethyl probe) exhibited superior chemical shift dispersion (Δδ ≈ 1.1 ppm) compared to other tags like BTFA or TFET . This dispersion enables resolution of discrete protein states, such as the outward-facing (OFS) and inward-facing (IFS) conformations of glutamate transporters .

Table 2: Comparative NMR Sensitivity of Fluorinated Probes

ProbeChemical Shift Dispersion (Δδ)ApplicationSource
BTFMA1.1 ppmGlutathione conjugation studies
BPFB0.8 ppmSolvent polarity assays
mFEᴰ3.3 ppmHigh-resolution protein imaging

Environmental Sensitivity

The compound’s fluorine atoms exhibit pronounced sensitivity to solvent polarity. In methanol/water mixtures, trifluoromethyl-tagged conjugates demonstrate linear chemical shift trends across solvent gradients (MeOH:H₂O = 4 to 0.25) . This property is exploited to map hydrophobic pockets in proteins or monitor binding events in real time .

Research Findings and Experimental Data

Case Study: Glutamate Transporter Labeling

In a 2023 study, deuterated variants of fluorinated probes (e.g., mFEᴰ) were conjugated to single-cysteine mutants of the glutamate transporter Gltᴾʰ. The (2S)-3,3,4,4,4-pentafluorobutan-2-amine derivative mFEᴰ produced five distinct ¹⁹F NMR peaks (S1–S5) with a chemical shift range of 3.3 ppm, far exceeding the resolution of earlier probes like tFE (1.1 ppm) . This advancement enabled precise tracking of substrate-induced conformational changes, validating the compound’s utility in dynamic protein studies .

Comparative Analysis with Related Compounds

The hydroxyl analog 2-amino-3,3,4,4,4-pentafluorobutan-1-ol (C₄H₆F₅NO) shares structural similarities but differs in reactivity due to its hydroxyl group . While both compounds exhibit high polarity, the amine derivative’s primary amino group offers superior nucleophilicity for bioconjugation, making it preferable for covalent protein labeling .

Future Directions and Recommendations

Expanding Bioconjugation Strategies

Future research should explore orthogonal labeling techniques using (2S)-3,3,4,4,4-pentafluorobutan-2-amine derivatives, such as strain-promoted azide-alkyne cycloadditions (SPAAC), to enable multiplexed protein imaging.

Enhancing Spectral Resolution

Optimizing deuteration protocols (e.g., mFEᴰ) could further narrow ¹⁹F NMR linewidths, enabling single-molecule sensitivity in crowded biological matrices .

Toxicological and Pharmacological Profiling

Despite its research utility, the compound’s pharmacokinetics and toxicity remain uncharacterized. Preclinical studies are warranted to assess its biocompatibility for in vivo applications.

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